molecular formula C23H22ClN5 B2545283 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111417-68-5

1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2545283
CAS No.: 1111417-68-5
M. Wt: 403.91
InChI Key: SJJNOGGXCGVNHS-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. Additionally, if this compound is found to have biological activity, it could be studied as a potential therapeutic agent .

Preparation Methods

The synthesis of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and piperazine. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Benzyl-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

These comparisons highlight the unique structural features and diverse applications of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c24-20-8-6-19(7-9-20)21-16-22-23(25-10-11-29(22)26-21)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJNOGGXCGVNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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